molecular formula C5H6N2O2 B138387 Thymine CAS No. 153445-43-3

Thymine

Cat. No. B138387
M. Wt: 126.11 g/mol
InChI Key: RWQNBRDOKXIBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymine is a pyrimidine base that is one of the four nucleotide bases that make up DNA. It is responsible for pairing with adenine in the DNA double helix, forming the base pairs that hold the genetic code. Thymine has been extensively studied due to its importance in DNA structure and function.

Mechanism Of Action

Thymine functions by forming hydrogen bonds with adenine in the DNA double helix. This base pairing is essential for the stability and integrity of the DNA molecule. Thymine also plays a role in DNA replication, where it is incorporated into newly synthesized DNA strands.

Biochemical And Physiological Effects

Thymine has several biochemical and physiological effects, including its role in DNA structure and function. It is also involved in the regulation of gene expression, where it can influence the transcription of genes. Thymine has been shown to have antioxidant properties and may play a role in protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using thymine in lab experiments is its stability and predictability in DNA structure and function. Thymine is also readily available and can be synthesized through a variety of methods. However, one limitation is that thymine can be easily damaged by ultraviolet radiation, which can lead to mutations and DNA damage.

Future Directions

There are many future directions for research involving thymine, including the development of new gene editing techniques and the study of DNA repair mechanisms. Thymine may also have potential applications in the development of new cancer therapies and in the study of aging and age-related diseases. Further research is needed to fully understand the role of thymine in DNA structure and function and its potential applications in scientific research.

Scientific Research Applications

Thymine has many scientific research applications, including DNA sequencing, gene editing, and cancer research. DNA sequencing involves determining the order of nucleotide bases in a DNA molecule, which is essential for understanding genetic information. Thymine is also used in gene editing techniques such as CRISPR-Cas9, which allows for precise changes to be made to DNA sequences. In cancer research, thymine is used to study the effects of DNA damage and repair mechanisms.

properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
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InChI Key

RWQNBRDOKXIBIV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CNC(=O)NC1=O
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Molecular Formula

C5H6N2O2
Record name thymine
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Related CAS

28806-14-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer
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DSSTOX Substance ID

DTXSID4052342
Record name Thymine
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Molecular Weight

126.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Thymine
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Solubility

3.82 mg/mL
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Vapor Pressure

0.00000133 [mmHg]
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Product Name

Thymine

CAS RN

65-71-4, 2792-47-4
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Record name THYMINE
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Melting Point

320 °C
Record name Thymine
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Record name Thymine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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